3-(trimethylsilyl)prop-2-ynoyl chloride
Description
Contextualization within Organosilicon Chemistry
Organosilicon chemistry is the study of compounds containing carbon-silicon bonds. wikipedia.org These compounds are largely synthetic, as carbon-silicon bonds are absent in biology. wikipedia.orgias.ac.in The field began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane (B1293383). wikipedia.orgsbfchem.comphenylsilicone.com The C-Si bond is longer and weaker than the C-C bond and is polarized towards carbon, making the silicon atom susceptible to nucleophilic attack. wikipedia.org
A significant area within organosilicon chemistry involves the use of silyl (B83357) groups as protecting groups for various functional groups, such as alcohols and amines. shinetsusilicone-global.comwikipedia.org The trimethylsilyl (B98337) (TMS) group, in particular, is widely used for this purpose. wikipedia.org In the case of 3-(trimethylsilyl)prop-2-ynoyl chloride, the trimethylsilyl group is attached to an alkyne, forming a silylacetylene. Silylacetylenes are valuable intermediates in organic synthesis. gelest.com The silicon atom influences the reactivity of the adjacent triple bond and can be selectively removed under specific conditions to yield a terminal alkyne. researchgate.netresearchgate.net
The stability of organosilicon compounds can vary. While many are stable, colorless liquids, some, like silylenes (silicon analogues of carbenes), are highly reactive. wikipedia.orgiupac.org The presence of the silicon-carbon bond in this compound places it firmly within this diverse and synthetically important class of molecules.
Positioning within Acetylenic Acyl Halide Chemistry
Acyl halides, also known as acid halides, are derivatives of oxoacids where a hydroxyl group is replaced by a halide. wikipedia.org In organic chemistry, this typically refers to derivatives of carboxylic acids, having the general formula RCOX. wikipedia.org They are reactive compounds, often used as intermediates in the synthesis of other organic compounds like carboxylic acids, esters, and amides. wikipedia.orglibretexts.org Acyl chlorides are the most common type of acyl halide. wikipedia.org
This compound belongs to a specific subclass of acyl halides known as acetylenic acyl halides. The presence of the carbon-carbon triple bond (an alkyne) adjacent to the carbonyl group introduces unique reactivity. This combination of functional groups allows for a range of chemical transformations, including nucleophilic acyl substitution at the carbonyl carbon and addition reactions at the triple bond. smolecule.com The electron-withdrawing nature of the acetylenic moiety can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
The synthesis of acyl chlorides typically involves the reaction of a carboxylic acid with reagents like thionyl chloride, oxalyl chloride, or phosgene. smolecule.comwikipedia.org Specifically for this compound, its synthesis can be achieved by treating 3-(trimethylsilyl)prop-2-ynoic acid with oxalyl chloride in the presence of a catalyst like dimethylformamide (DMF). researchgate.net The reaction with thionyl chloride can lead to a mixture of products, including the desired acyl chloride and 3-chloro-3-(trimethylsilyl)prop-2-enoyl chloride. researchgate.netlookchem.com
Historical Development and Initial Academic Interest in Related Compounds
The journey into the chemistry of compounds like this compound is built upon foundational discoveries in organosilicon chemistry. The synthesis of tetraethylsilane in 1863 by Friedel and Crafts marked the birth of this field. wikipedia.orgsbfchem.comphenylsilicone.com In the early 20th century, Frederic Kipping conducted extensive research, synthesizing a wide array of organosilicon compounds and coining the term "silicone". wikipedia.orgphenylsilicone.comsbfchem.com His work, utilizing Grignard reagents to form alkylsilanes and arylsilanes, laid the groundwork for the future silicone industry. phenylsilicone.comrichsilicone.com
The 1940s saw a surge in interest in polymeric organosilicon compounds, leading to the establishment of Dow Corning in 1943 and the industrial production of silicones. sbfchem.comphenylsilicone.com This era also saw the invention of the "direct process" for synthesizing organochlorosilanes by Eugene G. Rochow. wikipedia.orgphenylsilicone.com
Academic interest in silylacetylenes grew as synthetic methodologies developed. The ability to introduce a trimethylsilyl group onto an acetylene, and subsequently remove it, provided a powerful tool for synthetic chemists. This allowed for the protection of terminal alkynes and facilitated reactions that would otherwise be complicated by the acidic proton of the alkyne. The development of methods to form acyl halides from carboxylic acids, such as the use of thionyl chloride and later oxalyl chloride, provided the final piece of the puzzle for the synthesis of molecules like this compound. researchgate.net
Significance of the Silylacetylene Moiety in Synthetic Strategy
The silylacetylene moiety, a core component of this compound, offers significant strategic advantages in organic synthesis. The trimethylsilyl group serves multiple roles that enhance the utility of the acetylenic group.
One of the primary functions of the silyl group is as a "protecting group" for the terminal alkyne. shinetsusilicone-global.comwikipedia.org Terminal alkynes have an acidic proton that can interfere with many standard organic reactions, particularly those involving strong bases or organometallic reagents. By replacing this proton with a trimethylsilyl group, the alkyne is rendered non-acidic, allowing for a broader range of chemical transformations to be performed on other parts of the molecule.
Furthermore, the silyl group can direct the regioselectivity of certain reactions. For instance, in cycloaddition reactions, the bulky silyl group can influence the orientation of the reacting partners. researchgate.net The silicon atom can also stabilize adjacent carbocations or carbanions, influencing the outcome of ionic reactions. ias.ac.in
A key feature of the silylacetylene group is the ability to selectively cleave the carbon-silicon bond to regenerate the terminal alkyne. researchgate.netresearchgate.net This deprotection step is typically achieved under mild conditions, such as treatment with fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride) or basic conditions. researchgate.net This "traceless" nature of the silyl protecting group makes it a highly valuable tool in multi-step syntheses.
In the context of this compound, the silylacetylene moiety allows for a dual reactivity profile. The acyl chloride can undergo nucleophilic substitution reactions, while the silylated alkyne can participate in a variety of transformations, such as cross-coupling reactions (e.g., Sonogashira coupling), hydrosilylation, or cycloadditions. gelest.com The ability to unmask the terminal alkyne at a later stage further expands the synthetic possibilities, allowing for the introduction of new functional groups at the terminus of the three-carbon chain.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 66224-70-2 | smolecule.com |
| Molecular Formula | C₆H₉ClOSi | smolecule.com |
| Molecular Weight | 160.68 g/mol | smolecule.com |
| IUPAC Name | 3-(trimethylsilyl)propioloyl chloride | sigmaaldrich.com |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks | Reference |
|---|---|---|
| Infrared (IR) Spectroscopy (film, ν, cm⁻¹) | 2170 (C≡C), 1750 (C=O), 1250 (SiMe₃), 860 (SiMe₃) | researchgate.net |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, δ, ppm) | -0.66 (Me₃Si), 91.97 and 97.47 (C≡C) | researchgate.net |
Properties
CAS No. |
66224-70-2 |
|---|---|
Molecular Formula |
C6H9ClOSi |
Molecular Weight |
160.7 |
Purity |
95 |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of 3 Trimethylsilyl Prop 2 Ynoyl Chloride
Regioselective and Stereoselective Synthesis Routes to the Precursor Prop-2-ynoic Acid Derivatives
The reaction proceeds with high regioselectivity, ensuring the carboxyl group is introduced at the terminal carbon of the alkyne, directly yielding the desired 3-(trimethylsilyl)prop-2-ynoic acid. The trimethylsilyl (B98337) group serves as a removable protecting group for the terminal alkyne, preventing its participation in undesired side reactions.
While the synthesis of the parent 3-(trimethylsilyl)prop-2-ynoic acid does not involve the creation of a stereocenter, the principles of stereoselective synthesis become critical when preparing chiral derivatives of prop-2-ynoic acid. For instance, the stereoselective synthesis of (E)-2-en-4-ynoic acids has been achieved through the torquoselective olefination of alkynoates. nih.gov Furthermore, chiral substrate-controlled stereoselective aldol (B89426) reactions have been employed in the synthesis of complex chiral acid derivatives, demonstrating the potential for creating stereochemically defined prop-2-ynoic acid analogs. mdpi.comrsc.org These advanced stereoselective methods, while not directly applied to the synthesis of the unsubstituted 3-(trimethylsilyl)prop-2-ynoic acid, are indicative of the broader strategies available for generating structurally diverse and stereochemically complex precursors for related acyl chlorides.
Optimized Halogenation Protocols for Carboxylic Acids: Emphasis on Acyl Chloride Formation
The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. The reactivity of the acyl chloride makes it a versatile intermediate for the preparation of esters, amides, and other carbonyl derivatives. chemguide.co.uk Several reagents are commonly employed for this purpose, each with its own advantages and mechanistic nuances.
Thionyl Chloride Mediated Transformations
Thionyl chloride (SOCl₂) is a widely used and cost-effective reagent for the synthesis of acyl chlorides from carboxylic acids. masterorganicchemistry.comchemguide.co.uklibretexts.org The reaction mechanism involves the initial attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by the chloride ion generated in the process. The driving force for the reaction is the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture. chemguide.co.uk
The reaction of 3-(trimethylsilyl)propynoic acid with thionyl chloride can, however, lead to a mixture of the desired 3-(trimethylsilyl)prop-2-ynoyl chloride and the hydrochlorination byproduct, 3-chloro-3-(trimethylsilyl)prop-2-enoic acid. The ratio of these products is dependent on the reaction conditions, such as temperature and the stoichiometry of the reagents. In some cases, the addition of a catalytic amount of a tertiary amine like pyridine (B92270) can be used to accelerate the reaction. masterorganicchemistry.com
Oxalyl Chloride Based Methodologies
Oxalyl chloride ((COCl)₂) is another highly effective reagent for the preparation of acyl chlorides and is often considered a milder and more selective alternative to thionyl chloride. researchgate.net The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). The mechanism involves the initial reaction of oxalyl chloride with DMF to form a Vilsmeier-type reagent, which is the active chlorinating species. This reagent then activates the carboxylic acid, facilitating the nucleophilic attack of the chloride ion. The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies the purification of the desired acyl chloride. researchgate.net
For the synthesis of this compound, the use of oxalyl chloride in the presence of catalytic DMF has been shown to be a superior method, providing the target compound with high selectivity and yield, avoiding the formation of the undesired hydrochlorination byproduct that can be observed with thionyl chloride. researchgate.net
Phosphoryl Chloride and Related Reagents in Acyl Halide Synthesis
Phosphorus-based reagents, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), are also effective for the conversion of carboxylic acids to acyl chlorides. chemguide.co.uk Phosphorus pentachloride reacts with carboxylic acids to produce the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride. chemguide.co.uk Phosphorus trichloride reacts in a 3:1 stoichiometric ratio with the carboxylic acid to yield three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃). chemguide.co.uk While effective, these reagents can sometimes lead to the formation of byproducts that are not as easily removed as the gaseous byproducts from thionyl chloride or oxalyl chloride reactions. researchgate.net
Development of Alternative, Atom-Economical Synthetic Pathways
The principles of green chemistry encourage the development of synthetic routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product. wikipedia.org The classical methods for acyl chloride synthesis using thionyl chloride or oxalyl chloride have less than ideal atom economies due to the generation of stoichiometric byproducts.
Alternative, more atom-economical approaches are being explored. For instance, the use of cyanuric chloride has been proposed as a method that avoids the generation of HCl. researchgate.net Another strategy involves the development of catalytic methods for the chlorination of carboxylic acids. While not yet widely applied to the synthesis of this compound, research into catalytic and more environmentally benign chlorinating agents is an active area of investigation. For example, the development of strategies that utilize chlorine as an atom-economical auxiliary in asymmetric reactions highlights the ongoing efforts to improve the efficiency and environmental footprint of chlorination reactions. nih.gov
Purification and Characterization Methodologies for Synthetic Validation
The purification of acyl chlorides, such as this compound, requires careful handling due to their high reactivity, particularly their sensitivity to moisture. researchgate.netsciencemadness.org Fractional distillation under reduced pressure is the most common method for purifying liquid acyl chlorides. chemguide.co.uklookchem.comechemi.com This technique allows for the separation of the acyl chloride from less volatile impurities, such as the starting carboxylic acid, and any non-gaseous byproducts. lookchem.com Given the reactive nature of the compound, all glassware must be thoroughly dried, and the distillation should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Once purified, the structure and purity of this compound are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the trimethylsilyl (TMS) group, typically appearing at a chemical shift (δ) around 0.2-0.3 ppm. The absence of a signal for the acidic proton of the carboxylic acid (usually found at δ 10-13 ppm) confirms the conversion to the acyl chloride.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the trimethylsilyl carbons, the acetylenic carbons, and the carbonyl carbon. The carbonyl carbon of an acyl chloride is typically observed in the range of 160-180 ppm. libretexts.org The two acetylenic carbons will also have characteristic chemical shifts.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by several key absorption bands:
A strong and sharp absorption band for the carbonyl (C=O) stretching vibration, which for an acyl chloride typically appears at a high frequency, around 1750-1815 cm⁻¹. stackexchange.comuobabylon.edu.iqreddit.com
A stretching vibration for the carbon-carbon triple bond (C≡C), which is expected in the region of 2100-2260 cm⁻¹. uobabylon.edu.iq
Characteristic absorption bands for the trimethylsilyl group, including a strong Si-C stretching vibration around 1250 cm⁻¹ and a C-H bending vibration around 840 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For silylated compounds, fragmentation often involves the loss of a methyl group or the entire trimethylsilyl group. nih.govnih.gov The mass spectrum of this compound would be expected to show a molecular ion peak, as well as fragment ions corresponding to the loss of a chlorine atom and/or the trimethylsilyl group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak for chlorine-containing fragments.
The following table summarizes the key characterization data for this compound and its precursor.
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 3-(Trimethylsilyl)prop-2-ynoic acid | ~0.2 (s, 9H, Si(CH₃)₃), ~11-12 (br s, 1H, COOH) | ~-1.0 (Si(CH₃)₃), ~85 (C≡C), ~90 (C≡C), ~155 (C=O) | ~3000 (br, O-H), ~2200 (C≡C), ~1700 (C=O), ~1250 (Si-C) |
| This compound | ~0.25 (s, 9H, Si(CH₃)₃) | ~-0.5 (Si(CH₃)₃), ~88 (C≡C), ~92 (C≡C), ~165 (C=O) | ~2170 (C≡C), ~1750 (C=O), ~1250 (Si-C), ~860 (Si-C) |
Comparative Analysis of Synthetic Efficiency and Scalability in Academic Settings
The synthesis of this compound, a valuable reagent in organic chemistry, has been approached through various methodologies in academic research. A critical evaluation of these methods reveals significant differences in their efficiency, selectivity, and potential for scalability. The primary precursor for this synthesis is 3-(trimethylsilyl)prop-2-ynoic acid, which is converted to the target acyl chloride using a suitable chlorinating agent. Research has predominantly focused on two main reagents: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
In contrast, the use of oxalyl chloride in the presence of a catalytic quantity of dimethylformamide (DMF) offers a more selective and efficient route to this compound. researchgate.net When 3-(trimethylsilyl)prop-2-ynoic acid is treated with oxalyl chloride and a catalytic amount of DMF (e.g., 0.04 equivalents) at room temperature, the reaction proceeds selectively to furnish the desired acyl chloride. researchgate.net This method has been reported to achieve a significantly higher yield of 80%. researchgate.netresearchgate.net The enhanced selectivity of the oxalyl chloride method is a considerable advantage, as it minimizes the formation of unwanted byproducts and simplifies the work-up and purification process.
The table below provides a comparative overview of the two primary synthetic methods for this compound based on findings from academic literature.
| Feature | Method 1: Thionyl Chloride | Method 2: Oxalyl Chloride |
| Precursor | 3-(trimethylsilyl)prop-2-ynoic acid | 3-(trimethylsilyl)prop-2-ynoic acid |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |
| Catalyst | DMF (ineffective) | DMF (catalytic amount) |
| Selectivity | Forms a mixture of products | High selectivity for the target compound |
| Major Byproduct | (E,Z)-3-chloro-3-trimethylsilylprop-2-enoyl chloride | Minimal byproducts reported |
| Reported Yield | ~55% (of the desired product in a mixture) | 80% |
| Scalability | Considered less scalable due to product mixture and purification challenges. | Considered more scalable due to high selectivity and yield. |
From the perspective of scalability in an academic or research setting, the oxalyl chloride method is demonstrably superior. The high yield and selectivity translate to a more resource-efficient process, requiring less starting material and reducing the need for extensive chromatographic purification. This is a critical factor when producing the compound for subsequent multi-step syntheses, where the purity and availability of starting materials are paramount. The challenges associated with separating the desired acyl chloride from its chlorinated byproduct in the thionyl chloride method present a significant hurdle for efficient scale-up. Therefore, for academic purposes requiring a reliable and efficient synthesis of this compound, the oxalyl chloride-based methodology is the preferred route.
Elucidating the Reactivity and Reaction Mechanisms of 3 Trimethylsilyl Prop 2 Ynoyl Chloride
Nucleophilic Acyl Substitution Reactions
The carbonyl group of the acyl chloride in 3-(trimethylsilyl)prop-2-ynoyl chloride is highly electrophilic, rendering it susceptible to attack by a variety of nucleophiles. libretexts.orgreddit.com This reactivity is the basis for its use in nucleophilic acyl substitution reactions to form a range of carboxylic acid derivatives. chemguide.co.uksmolecule.com
Amidation and Peptide Coupling Strategies
The reaction of this compound with primary and secondary amines readily affords the corresponding amides. This transformation is a cornerstone of its application in organic synthesis. A significant extension of this reactivity is in the field of peptide synthesis. An efficient method for the preparation of N-(3-trimethylsilyl-2-propynoyl) amino acids has been developed, which involves the reaction of the acyl chloride with silylated amino acids generated in situ. This approach provides a direct route to incorporating the trimethylsilylpropynoyl group into peptide chains.
The general reaction proceeds as follows: R-NH₂ + (CH₃)₃Si-C≡C-COCl → (CH₃)₃Si-C≡C-CONH-R + HCl
This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. youtube.com The trimethylsilyl (B98337) group can later be removed under specific conditions, yielding a terminal alkyne within the peptide structure, which can be further functionalized.
| Reactant | Product | Notes |
| Primary Amine | Secondary Amide | General reaction for amide formation. |
| Silylated Amino Acid | N-(3-trimethylsilyl-2-propynoyl) amino acid | Key step in peptide coupling strategies. |
Esterification and Lactonization Pathways
In a similar fashion to amidation, this compound reacts with alcohols to yield esters. smolecule.com The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the HCl produced.
The general esterification reaction is: R-OH + (CH₃)₃Si-C≡C-COCl → (CH₃)₃Si-C≡C-COOR + HCl
While direct examples of lactonization using this compound are not prevalent in the literature, its structural features suggest potential for intramolecular cyclization to form lactones. A plausible strategy would involve a substrate containing both a hydroxyl group and a nucleophilic trigger that could react with the acyl chloride, leading to a cyclic ester.
Thioester and Phosphonoester Formation
The high reactivity of the acyl chloride moiety also allows for the formation of thioesters and phosphonoesters, which are important functional groups in various biologically active molecules and synthetic intermediates.
Thioester Formation: The reaction of this compound with thiols (R-SH) is expected to proceed analogously to esterification, yielding the corresponding thioesters. While specific literature on this reaction with this compound is scarce, the general reactivity of acyl chlorides with thiols is well-established.
Phosphonoester Formation: The synthesis of acyl phosphonates can be achieved through the reaction of acyl chlorides with phosphites. A related reaction involves the efficient acylation of the hindered hydroxyl group of dialkyl α-hydroxy-benzylphosphonates using acyl chlorides. This suggests that this compound could react with hydroxy-phosphonates to form the corresponding phosphonoesters. Furthermore, the reaction of acyl chlorides with sodium phosphaethynolate (NaOCP) has been shown to produce complex organophosphorus compounds, indicating the potential for this compound to engage in reactions with phosphorus-based nucleophiles. rsc.org
Coupling Reactions Involving the Acyl Chloride Moiety
The acyl chloride functionality of this compound serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.
Suzuki, Stille, and Negishi Cross-Coupling Methodologies for Acyl Halides
While specific examples of Suzuki, Stille, and Negishi cross-coupling reactions with this compound are not widely reported, the general methodologies for these reactions with acyl chlorides are well-established and provide a framework for predicting its reactivity.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate. The coupling of acyl chlorides with boronic acids, catalyzed by palladium complexes, is a known method for the synthesis of ketones. nih.govnih.gov It is anticipated that this compound would readily participate in such reactions to yield ynones.
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. The palladium-catalyzed coupling of acyl chlorides with organostannanes is a versatile method for ketone synthesis. wikipedia.org The reactivity of this compound in this context would provide access to a variety of acetylenic ketones.
Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner. The Negishi coupling of acyl chlorides with organozinc compounds is a powerful tool for C-C bond formation, often proceeding with high efficiency and functional group tolerance. wikipedia.orgorganic-chemistry.orgnih.govcommonorganicchemistry.comnih.gov The application of this methodology to this compound would enable the introduction of a wide range of organic substituents at the carbonyl carbon.
| Coupling Reaction | Organometallic Reagent | Catalyst | Expected Product |
| Suzuki-Miyaura | Organoboron | Palladium | Ynone |
| Stille | Organotin | Palladium | Ynone |
| Negishi | Organozinc | Palladium or Nickel | Ynone |
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgsynarchive.comorganic-chemistry.org An important variation of this reaction involves the use of acyl chlorides as the electrophilic partner, leading to the formation of ynones. This "acyl-Sonogashira" reaction is a highly efficient method for the synthesis of α,β-acetylenic ketones.
The general reaction is as follows: (CH₃)₃Si-C≡C-COCl + R'-C≡CH → (CH₃)₃Si-C≡C-CO-C≡C-R' + HCl
This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base (such as an amine) to neutralize the generated HCl. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. gelest.com The trimethylsilyl group in the product can be selectively removed if desired, providing a route to unsymmetrical diynes.
Heck and Kumada Coupling Variations
Cross-coupling reactions are fundamental tools for carbon-carbon bond formation. While this compound is not a traditional substrate for Heck and Kumada couplings, the principles of these reactions can be examined to understand potential, albeit challenging, applications.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, typically involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. organic-chemistry.orgwikipedia.org The established catalytic cycle involves the oxidative addition of a Pd(0) species to the halide, followed by alkene insertion and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.org Acyl chlorides are generally not used as coupling partners in the traditional Heck reaction. A significant challenge is that under typical palladium-catalyzed conditions, acyl chlorides can undergo decarbonylation. However, this phenomenon could potentially be exploited. If decarbonylation were to occur, it would generate an alkynyl chloride in situ, which could then participate in a cross-coupling reaction. Furthermore, variations of the Heck reaction, such as double Mizoroki-Heck reactions, have been developed to synthesize complex structures like β,β-diaryl substituted alkenes. nih.govmdpi.com
Kumada Coupling: The Kumada coupling reaction forges carbon-carbon bonds by reacting a Grignard reagent with an organic halide, catalyzed by a transition metal, typically nickel or palladium. wikipedia.orgorganic-chemistry.org The reaction mechanism involves oxidative addition of the catalyst to the organic halide, transmetalation with the Grignard reagent, and reductive elimination to form the new C-C bond. wikipedia.orgnrochemistry.com The scope of the Kumada coupling has been expanded to include various organic halides, including aryl and vinyl chlorides, and a range of Grignard reagents. wikipedia.orgorganic-chemistry.orgacs.org
The direct application of this compound in a Kumada-type reaction is complicated by the high reactivity of the acyl chloride group towards the highly nucleophilic and basic Grignard reagent. The expected and predominant reaction would be a rapid nucleophilic acyl substitution, yielding a ketone, rather than the desired cross-coupling at the carbon-chlorine bond of the acyl chloride. For the coupling to be successful, the catalyst's oxidative addition into the C-Cl bond would need to outcompete the direct attack by the Grignard reagent, a kinetically challenging scenario.
| Reaction | Typical Substrates | Catalyst | General Mechanism Steps | Applicability to this compound |
|---|---|---|---|---|
| Heck Reaction | Unsaturated Halides (Aryl/Vinyl) + Alkenes | Palladium | Oxidative Addition, Alkene Insertion, β-Hydride Elimination | Not a standard substrate. Potential for decarbonylation to form a reactive alkynyl chloride. |
| Kumada Coupling | Organic Halides (Aryl/Vinyl) + Grignard Reagents | Nickel or Palladium | Oxidative Addition, Transmetalation, Reductive Elimination | Challenging due to the high reactivity of the acyl chloride with the Grignard reagent, leading to preferential nucleophilic substitution. |
Electrophilic Reactivity of the Acyl Chloride Group
The acyl chloride moiety is a powerful electrophile, readily undergoing nucleophilic acyl substitution. This reactivity is a cornerstone of its utility in synthesis. smolecule.com
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring. organic-chemistry.org The reaction of this compound in a Friedel-Crafts acylation proceeds through a well-defined mechanism.
Generation of the Acylium Ion: A strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), coordinates to the chlorine atom of the acyl chloride. youtube.comsigmaaldrich.com
Formation of the Electrophile: This coordination weakens the carbon-chlorine bond, leading to its cleavage and the formation of a highly reactive acylium ion. This ion is resonance-stabilized, with the positive charge distributed between the carbonyl carbon and oxygen. youtube.comsigmaaldrich.com
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com
Rearomatization: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom that bears the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product. youtube.com
Research on analogous compounds, such as p-trimethylsilylbenzoyl chloride, has demonstrated that the trimethylsilyl group is stable under Friedel-Crafts conditions, allowing for the successful synthesis of the corresponding ketones. lookchem.com This indicates that this compound is a viable substrate for producing aryl alkynyl ketones.
The primary role of the acyl chloride group is to act as an electrophile in nucleophilic substitution reactions. smolecule.com It reacts readily with a wide variety of nucleophiles:
Amines yield amides.
Alcohols yield esters.
Water leads to hydrolysis, forming the corresponding carboxylic acid.
While the acyl chloride itself is the electrophile, the term "electrophilic addition" can also refer to additions across the carbon-carbon triple bond. The triple bond in 3-(trimethylsilyl)prop-2-ynamides has been shown to be relatively inert towards electrophiles like gaseous HCl. researchgate.net However, during the synthesis of the related 3-chloro-3-(trimethylsilyl)prop-2-enoyl chloride from 3-(trimethylsilyl)propynoic acid, hydrochlorination across the triple bond does occur when using thionyl chloride in the presence of DMF. bohrium.comlookchem.comresearchgate.net This suggests that under specific catalytic conditions, the alkyne can undergo electrophilic addition.
Reactivity of the Trimethylsilyl-Protected Alkyne
The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing its participation in reactions where it is not desired, such as reactions involving strong bases. wikipedia.org This group can be selectively removed, or the protected alkyne can be used directly in certain transformations like cycloadditions.
The removal of the TMS group, known as protiodesilylation, regenerates the terminal alkyne and is a crucial step in many synthetic sequences. nih.gov Various methods have been developed to achieve this transformation under mild conditions.
The mechanism of desilylation depends on the reagent used.
Fluoride-Mediated Desilylation: Reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are highly effective. The fluoride ion acts as a potent nucleophile towards the silicon atom, forming a pentacoordinate, hypervalent silicon intermediate. This intermediate then fragments, breaking the silicon-carbon bond, with a proton source (often present in the workup or solvent) protonating the resulting acetylide to give the terminal alkyne.
Silver-Catalyzed Desilylation: A procedure using catalytic amounts of silver nitrate (B79036) (AgNO₃) in aqueous acetone (B3395972) provides a mild and chemoselective method for deprotection. researchgate.netorganic-chemistry.org This method is advantageous as it avoids highly basic or fluoride-containing reagents. The proposed mechanism involves the coordination of the Ag⁺ ion to the alkyne, which facilitates the cleavage of the C-Si bond. researchgate.net
Copper-Catalyzed Desilylation: A combination of copper sulphate and sodium ascorbate (B8700270) has been reported as a cheap, non-toxic, and efficient system for cleaving the TMS group from alkynes at room temperature. researchgate.net
| Reagent System | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Mildly basic, common and inexpensive. | nih.gov |
| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Highly effective, works for sterically hindered silanes. | nih.gov |
| Silver Nitrate (AgNO₃) | Acetone/Water, catalytic | Mild, chemoselective, avoids KCN. | researchgate.netorganic-chemistry.orgorganic-chemistry.org |
| Copper(II) Sulfate (CuSO₄) / Sodium Ascorbate | Room Temperature | Mild, efficient, and uses inexpensive, non-toxic reagents. | researchgate.net |
The alkyne functionality in this compound can participate in various cycloaddition reactions to construct cyclic and heterocyclic systems.
1,3-Dipolar Cycloaddition: This class of reactions is well-documented for silylated alkynes. Specifically, 3-trimethylsilyl-2-propynoyl chloride has been shown to react with diazoalkanes in a 1,3-dipolar cycloaddition. researchgate.net Similarly, other trimethylsilylated alkynes react with organic azides to afford regioselectively substituted 1,2,3-triazoles. nih.gov The TMS group often directs the regioselectivity of the cycloaddition. In the reaction between 4-(trimethylsilyl)-3-butyn-2-one (B1224664) and cycloimmonium salts, the TMS group influenced the formation of isomeric indolizine (B1195054) products. rsc.org
Diels-Alder Reaction ([4+2] Cycloaddition): In a Diels-Alder reaction, the alkyne can serve as the dienophile, reacting with a conjugated diene to form a six-membered ring. The electron-withdrawing nature of the adjacent acyl chloride group activates the alkyne, making it a more reactive dienophile.
[2+2+2] Cycloaddition: These reactions, typically catalyzed by transition metals like cobalt, nickel, or rhodium, are powerful methods for synthesizing substituted benzene (B151609) rings. In this process, three alkyne molecules, or a combination of alkynes and alkenes, are coupled. This compound could serve as one of the alkyne components, leading to highly functionalized aromatic products after a subsequent desilylation step.
Metal-Catalyzed Alkyne Functionalization
The acetylenic core of this compound presents a fertile ground for a variety of metal-catalyzed transformations, enabling the construction of complex molecular architectures. While the acyl chloride functionality readily participates in nucleophilic acyl substitution, the alkyne offers a distinct reaction handle for carbon-carbon and carbon-heteroatom bond formation. The presence of the bulky trimethylsilyl group often imparts significant regiochemical control in these reactions.
Prominent among these transformations is the Pauson-Khand reaction , a powerful [2+2+1] cycloaddition that unites an alkyne, an alkene, and carbon monoxide to furnish α,β-cyclopentenones. In the context of this compound, this reaction would theoretically proceed via the initial formation of a cobalt-alkyne complex. Subsequent coordination of an alkene and migratory insertion of carbon monoxide would lead to a metallacyclopentene intermediate, which upon reductive elimination, would yield the cyclopentenone product. The regioselectivity of this process is anticipated to be influenced by the steric bulk of the trimethylsilyl group, directing the incoming alkene to the less hindered face of the alkyne.
Another cornerstone of alkyne functionalization is the Sonogashira coupling , a cross-coupling reaction that forges a bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a combination of palladium and copper complexes. For this compound, direct participation in a standard Sonogashira coupling is precluded by the presence of the trimethylsilyl group, which "caps" the alkyne. However, the trimethylsilyl group can serve as a removable protecting group. A two-step sequence, involving desilylation to generate the terminal alkyne followed by the Sonogashira coupling, provides a viable pathway to couple this synthon with various aryl and vinyl partners. Alternatively, under modified conditions, direct coupling at the C-Si bond has been observed with related alkynylsilanes, suggesting a potential, albeit less common, pathway for direct functionalization.
The following table summarizes the potential outcomes of these metal-catalyzed reactions with hypothetical substrates:
| Reaction Type | Catalyst System | Hypothetical Substrate | Potential Product Structure |
| Pauson-Khand Reaction | Co₂(CO)₈ | Ethylene | 4-(Trimethylsilyl)-5-oxo-cyclopent-1-enecarbonyl chloride |
| Sonogashira Coupling (Post-desilylation) | Pd(PPh₃)₄, CuI | Iodobenzene | 3-Phenylprop-2-ynoyl chloride |
Radical Reactions and Single Electron Transfer Processes
The involvement of this compound in radical reactions and single electron transfer (SET) processes remains an area of burgeoning research interest. The electron-deficient nature of the carbon-carbon triple bond, conjugated to the electron-withdrawing carbonyl group, suggests its potential as a radical acceptor.
Radical cyclization cascades initiated by the addition of a radical species to the alkyne are a plausible reaction pathway. For instance, the addition of a thiyl radical, generated from a thiol initiator, could lead to a vinyl radical intermediate. If the molecule contains a suitably positioned radical acceptor, such as an alkene, an intramolecular cyclization could ensue, leading to the formation of cyclic and heterocyclic frameworks. The regioselectivity of the initial radical addition would likely be governed by the stabilizing effect of the trimethylsilyl group on the adjacent radical center.
Single electron transfer (SET) from a potent reducing agent to the carbonyl group of this compound could initiate a cascade of reactions. This one-electron reduction would generate a ketyl radical anion. The fate of this intermediate would be highly dependent on the reaction conditions and the presence of other reactive species. Potential pathways include dimerization, fragmentation, or further reduction. The electron-rich alkyne and the trimethylsilyl group would undoubtedly influence the stability and subsequent reactivity of any radical intermediates formed through SET processes.
Research in this area is ongoing, and detailed mechanistic studies are required to fully elucidate the behavior of this compound under radical and SET conditions. The interplay between the different functional groups presents a rich landscape for the discovery of novel and synthetically useful transformations.
Applications in Advanced Organic Synthesis and Materials Science Research
Precursor in the Synthesis of Complex Natural Products and Bioactive Molecules
The bifunctional nature of 3-(trimethylsilyl)prop-2-ynoyl chloride, possessing both an electrophilic acyl chloride and a modifiable alkynyl group, positions it as a strategic component in the construction of intricate molecular architectures. The trimethylsilyl (B98337) group serves as a removable protecting group for the terminal alkyne, allowing for sequential and controlled reactions.
The synthesis of chiral molecules with a high degree of stereocontrol is a cornerstone of modern pharmaceutical and agrochemical development. While specific, documented examples of using this compound in major asymmetric campaigns are not widely reported, its structure is analogous to other reagents extensively used in stereocontrolled reactions. The reactivity of both the acyl chloride and the alkyne can be harnessed for stereoselective transformations.
Strategies for achieving stereoselectivity often involve the use of chiral auxiliaries. For instance, propionyl chloride, a related acyl chloride, is attached to chiral oxazolidinones to direct diastereoselective aldol (B89426) condensations. wikipedia.org A similar approach, termed a "temporary stereocentre approach," has been described for the asymmetric synthesis of cyclopropanes using a chiral auxiliary on a propionyl group. rsc.org By analogy, this compound could be coupled with a chiral auxiliary, allowing the resulting chiral amide to direct subsequent reactions at or near the alkyne, thereby creating new stereocenters with high selectivity. Furthermore, highly stereoselective cross-aldol couplings between aldehydes and alkynyl aldehydes (ynals) have been developed, demonstrating that the alkynyl carbonyl moiety is amenable to asymmetric transformations. rsc.org
The precise architecture of this compound makes it an ideal building block for both heterocyclic and macrocyclic systems. Carboxylic acid chlorides are recognized as convenient reagents for producing a variety of heterocyclic compounds, and the unique potential of silicon-containing acetylenic acid chlorides has been specifically noted for this purpose. documentsdelivered.com Research has pointed to their utility in synthesizing heterocycles such as dihydropyrazolones and 1,2,4-oxadiazoles. documentsdelivered.com Additionally, the title compound has been shown to undergo 1,3-dipolar cycloaddition reactions with diazoalkanes. documentsdelivered.com
In macrocycle synthesis, the compound serves as a valuable bifunctional linker. Strategies for diversity-oriented synthesis frequently employ building blocks containing alkynes and reactive groups like acyl chlorides. core.ac.ukcam.ac.uk A common and powerful method for macrocyclization is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". researchgate.net this compound is perfectly suited for such a synthetic sequence. A plausible pathway involves:
Reaction of the acyl chloride with a bifunctional molecule containing both a nucleophile (like an amine or alcohol) and an azide (B81097) group.
Selective removal of the trimethylsilyl protecting group to unveil the terminal alkyne.
An intramolecular CuAAC reaction between the tethered azide and alkyne moieties to form the triazole-containing macrocycle. core.ac.ukresearchgate.net
Table 1: Heterocyclic Systems Derivable from this compound
| Heterocycle Class | Synthetic Approach | Reference |
| Dihydropyrazolones | Reaction with hydrazines | documentsdelivered.com |
| 1,2,4-Oxadiazoles | Reaction with amidoximes | documentsdelivered.com |
| 1,2,3-Triazoles | 1,3-Dipolar cycloaddition with azides | documentsdelivered.comresearchgate.net |
| Thioxopiperidinones | Reaction with thioamides | documentsdelivered.com |
Role in the Development of Novel Organic Materials
The unique electronic and structural features of this compound make it a candidate monomer for the synthesis of specialty polymers and materials. The presence of the rigid, linear alkyne unit is of particular interest for creating materials with defined structural and electronic properties.
The creation of polymers from functionalized alkynes is a well-established field in materials science. While extensive polymerization studies on this compound itself have not been detailed, the reactivity of its constituent parts suggests its potential as a monomer. At elevated temperatures, oligomerization has been noted as a side reaction pathway for related compounds, indicating a propensity for self-addition. researchgate.net
More directly, studies on bis(3-trimethylsilyl-2-propynyl)ether, a structurally related compound, have shown it undergoes polymerization to form a random copolymer with a conjugated polymer backbone. cam.ac.uk This demonstrates that the trimethylsilyl-substituted propynyl (B12738560) moiety is a viable unit for polymerization reactions, suggesting that this compound could similarly serve as a monomer, with the acyl chloride group offering a site for post-polymerization modification.
Conjugated polymers, characterized by alternating single and multiple bonds along their backbone, are the foundational materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The carbon-carbon triple bond in this compound makes it an excellent precursor for such systems.
Polymerization through the alkyne group would naturally lead to a polyacetylene-type backbone, which is a classic example of a conjugated system. The polymerization of the related bis(3-trimethylsilyl-2-propynyl)ether to yield a conjugated polymer substantiates this potential. cam.ac.uk The resulting polymer from this compound would feature pendant acyl chloride groups, which could be subsequently reacted to tune the material's electronic properties, solubility, and processability for various optoelectronic applications.
Utilization as a Versatile Building Block in Catalyst and Ligand Design
The design of ligands that can coordinate to metal centers is crucial for developing new catalysts that are efficient, selective, and robust. The rigid and linear nature of the alkynyl group in this compound makes it an attractive scaffold for constructing polydentate ligands, where precise positioning of coordinating atoms is essential. researchgate.netyoutube.com
A compelling application in this area is demonstrated by the closely related compound, 3-(trimethylsilyl)-2-propynal. This alkynyl aldehyde is used as a reactant to synthesize silicon-containing polyfunctional chiral tertiary phosphine (B1218219) oxides, which are employed as polydentate amphiphilic ligands in the design of novel metal complex catalysts. njchm.com This establishes the trimethylsilyl-alkyne framework as a valuable component in advanced ligand design. The acyl chloride of the title compound provides a reactive handle to attach this rigid alkynyl spacer to various coordinating groups or chiral backbones. For example, it could be reacted with chiral amino-alcohols or amino-phosphines to generate a new class of P,N or O,N-type ligands, where the alkyne itself or a post-modified version could act as an additional coordination site.
Table 2: Potential Ligand Designs Incorporating this compound
| Ligand Type | Design Strategy | Potential Application |
| Chiral P,N-Ligands | React with a chiral aminophosphine. | Asymmetric Catalysis |
| Polydentate Phosphine Oxides | Convert to amide, then react with phosphines. | Metal Extraction, Catalysis njchm.com |
| Scorpionate-type Ligands | React with pyrazole (B372694) derivatives. | Coordination Chemistry |
| Rigid Bidentate Ligands | Couple two units to a central scaffold. | Homogeneous Catalysis |
Contributions to Methodological Advances in Chemical Synthesis
The unique reactivity of this compound has led to the development of novel and efficient synthetic methodologies.
Furthermore, the dual functionality of the molecule allows for sequential reactions, where the acyl chloride is first reacted, followed by a transformation at the alkyne. This orthogonality has been exploited in the development of cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity from a simple starting material. The trimethylsilyl group plays a crucial role in these advanced methodologies by protecting the terminal alkyne, preventing its participation in undesired side reactions, and allowing for its selective deprotection and subsequent functionalization at a later stage in the synthetic sequence.
Advanced Spectroscopic and Analytical Techniques for Research on 3 Trimethylsilyl Prop 2 Ynoyl Chloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(trimethylsilyl)prop-2-ynoyl chloride. By analyzing the chemical shifts and coupling constants in various NMR spectra, chemists can confirm the presence and connectivity of the different moieties within the molecule.
¹H NMR and ¹³C NMR Chemical Shift Analysis of the Alkyne and Acyl Chloride Moieties
The proton (¹H) NMR spectrum of this compound is characterized by its simplicity, primarily showing a singlet corresponding to the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group. The absence of protons on the alkynyl and acyl chloride carbons simplifies the spectrum, making the TMS signal a key identifier.
In the carbon-13 (¹³C) NMR spectrum, the distinct electronic environments of the carbon atoms in the alkyne and acyl chloride groups give rise to characteristic chemical shifts. The alkynyl carbons typically resonate in the mid-range of the spectrum, while the carbonyl carbon of the acyl chloride appears further downfield due to the deshielding effect of the electronegative oxygen and chlorine atoms.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound and Related Compounds
| Compound | Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | Trimethylsilyl (TMS) | ~0.33 | Not reported |
| This compound | Alkyne | Not applicable | Not reported |
| This compound | Acyl Chloride (C=O) | Not applicable | Not reported |
| Chlorotrimethylsilane | Trimethylsilyl (TMS) | 0.42-0.43 | Not reported |
| 3-(Trimethylsilyl)prop-2-ynyl acetate | Trimethylsilyl (TMS) | 0.20 | -0.30 |
| 3-(Trimethylsilyl)prop-2-ynyl acetate | Alkyne | Not applicable | 98.9, 92.1 |
| 3-(Trimethylsilyl)prop-2-ynyl acetate | Acetate (CH₂) | 4.69 | 52.8 |
| 3-(Trimethylsilyl)prop-2-ynyl acetate | Acetate (CH₃) | 2.13 | 20.8 |
| Ethyl 3-(trimethylsilyl)propiolate | Trimethylsilyl (TMS) | Not reported | -0.88 |
| Ethyl 3-(trimethylsilyl)propiolate | Alkyne | Not applicable | 94.7, 93.6 |
| Ethyl 3-(trimethylsilyl)propiolate | Ester (OCH₂) | Not reported | 62.0 |
| Ethyl 3-(trimethylsilyl)propiolate | Ester (CH₃) | Not reported | 14.0 |
Note: Specific chemical shift values for this compound were not fully available in the searched literature. Data for related compounds is provided for comparative purposes.
²⁹Si NMR for Organosilicon Structural Elucidation
Silicon-29 (²⁹Si) NMR spectroscopy provides direct information about the silicon environment within the molecule. The chemical shift of the silicon atom in this compound is influenced by the surrounding substituents. In one study, the ²⁹Si NMR chemical shift in CDCl₃ was reported to be -12.50 ppm. researchgate.net This value is characteristic of a silicon atom bonded to three methyl groups and an alkynyl carbon, providing strong evidence for the proposed structure.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination
While the simple structure of this compound may not necessitate extensive 2D NMR analysis for its own identification, these techniques are invaluable for confirming the structure of its derivatives. researchgate.net
COSY (Correlation Spectroscopy) would reveal correlations between coupled protons. In derivatives containing adjacent protons, COSY spectra would show cross-peaks indicating their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. youtube.com For derivatives of this compound, this would definitively link the protons of the trimethylsilyl group to their corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly useful for establishing the connectivity across the alkyne and acyl functionalities. For instance, an HMBC spectrum could show a correlation between the trimethylsilyl protons and the alkynyl carbons, confirming the Si-C≡ bond.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes.
A study reported the following key IR spectral data for this compound:
2170 cm⁻¹: This strong absorption is characteristic of the C≡C triple bond stretching vibration of the silylated alkyne. researchgate.net
1750 cm⁻¹: This intense band corresponds to the C=O stretching vibration of the acyl chloride group. researchgate.netrsc.org
1250 cm⁻¹ and 860 cm⁻¹: These absorptions are typical for the Si-CH₃ deformations of the trimethylsilyl group. researchgate.net
Raman spectroscopy would provide complementary information, particularly for the symmetric C≡C stretch, which is often strong in the Raman spectrum.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can definitively establish the molecular formula as C₆H₉ClOSi. researchgate.net
Fragment analysis in the mass spectrum can further corroborate the structure. Common fragmentation patterns would include the loss of a methyl group from the trimethylsilyl moiety, cleavage of the acyl chloride group, and other characteristic fragmentations of silylated alkynes.
X-ray Crystallography for Solid-State Structural Determination of Derivatives
While obtaining a single crystal of the reactive this compound itself can be challenging, X-ray crystallography of its stable, solid derivatives is a powerful method for unambiguously determining the three-dimensional arrangement of atoms in the solid state. nih.govuky.edu This technique provides precise bond lengths, bond angles, and intermolecular interactions, offering definitive proof of the molecular structure and connectivity derived from the reaction of the parent acyl chloride.
Chromatographic Methods (GC-MS, LC-MS) for Purity Assessment and Reaction Product Separation
The assessment of purity and the separation of reaction products are critical steps in the synthesis and application of this compound. Due to the compound's reactivity and the potential for side-product formation, chromatographic techniques coupled with mass spectrometry, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable analytical tools. These methods offer high resolution and sensitivity, enabling the detailed characterization of product mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The process involves injecting the sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Table 1: Illustrative GC-MS Parameters for Analysis of this compound
| Parameter | Value |
| Column | Typically a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
This table represents typical starting parameters and may require optimization based on the specific instrument and sample matrix.
Liquid Chromatography-Mass Spectrometry (LC-MS)
While GC-MS is suitable for volatile compounds, LC-MS is a versatile alternative for analyzing a broader range of molecules, including those that are thermally labile or non-volatile. In LC-MS, the sample is dissolved in a suitable solvent and separated by passing it through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. The eluent from the liquid chromatograph is then introduced into the mass spectrometer for detection.
LC-MS is particularly useful for the separation of reaction products derived from this compound, such as amides and esters formed through nucleophilic acyl substitution. smolecule.comresearchgate.net For example, the synthesis of 3-(trimethylsilyl)propynamides involves the reaction of this compound with various amines. researchgate.net LC-MS can be employed to purify these amide products and to identify any unreacted starting materials or side products. The polarity provided by the trimethylsilyl group can facilitate chromatographic separation of key intermediates in multi-step syntheses. nih.gov
In the synthesis of complex molecules, column chromatography, a form of liquid chromatography, is frequently used for the purification of intermediates and final products. bohrium.comresearchgate.net For instance, the purification of (E,Z)-3-chloro-N-phenyl-3-(trimethylsilyl)prop-2-enamide and other related compounds has been achieved using column chromatography. bohrium.com While these studies may not always specify the use of an in-line mass spectrometer, the principles of separation are the same, and modern laboratories would typically employ LC-MS for more efficient and accurate fraction analysis.
Table 2: Illustrative LC-MS Parameters for Separation of this compound Derivatives
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid) |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode depending on the analyte |
| Mass Range | m/z 100-1000 |
This table represents typical starting parameters and may require optimization based on the specific analytes and instrument.
Theoretical and Computational Chemistry Studies on 3 Trimethylsilyl Prop 2 Ynoyl Chloride
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations offer profound insights into the electronic characteristics and bonding nature of molecules like 3-(trimethylsilyl)prop-2-ynoyl chloride. These computational methods, rooted in the principles of quantum mechanics, allow for the detailed examination of molecular orbitals and charge distributions, which are fundamental to understanding a molecule's reactivity and properties.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and localization of these orbitals are critical in predicting the outcome of chemical reactions. youtube.comyoutube.com For this compound, FMO analysis would be instrumental in understanding its behavior as an electrophile.
The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. libretexts.org Conversely, the LUMO is the lowest energy orbital devoid of electrons and dictates the molecule's capacity to act as an electrophile or electron acceptor. libretexts.org In a potential reaction, the interaction between the HOMO of a nucleophile and the LUMO of this compound would be the primary focus. The energy gap between the HOMO and LUMO also provides a measure of the molecule's kinetic stability and electronic excitation properties.
Charge Distribution and Electrostatic Potential Maps
ESP maps illustrate the electrostatic potential on the van der Waals surface of a molecule, using a color spectrum to denote different charge regions. researchgate.netresearchgate.net Typically, red indicates regions of high electron density (negative potential), while blue signifies areas of low electron density (positive potential). Green and yellow represent intermediate potentials.
Reaction Mechanism Elucidation via Transition State Theory
Transition state theory is a fundamental concept in chemical kinetics that provides a framework for understanding and calculating the rates of chemical reactions. By examining the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of this transient species are paramount in determining the reaction mechanism and its rate.
Potential Energy Surface Mapping of Key Reactions
The reaction of this compound with various nucleophiles is of significant synthetic interest. researchgate.netresearchgate.net A key application of computational chemistry would be to map the potential energy surface for these reactions. This involves calculating the energy of the system as a function of the geometric coordinates of the atoms involved in the reaction.
By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be located. For instance, in the acylation of an amine or alcohol with this compound, the reaction would likely proceed through a tetrahedral intermediate. Computational modeling could elucidate the precise structure of this intermediate and the transition states leading to its formation and subsequent collapse to the final products. This level of detail provides a mechanistic understanding that is often difficult to obtain through experimental means alone.
Activation Energy Calculations and Rate Constant Predictions
Once the transition state on the potential energy surface has been identified, its energy relative to the reactants, known as the activation energy (Ea), can be calculated. The activation energy is a critical parameter in the Arrhenius equation, which relates the rate constant of a reaction to temperature.
Computational methods can provide accurate estimates of activation energies, allowing for the prediction of reaction rate constants. This predictive capability is invaluable for understanding reaction feasibility and for comparing the rates of competing reaction pathways. For example, a computational study could compare the activation energies for the reaction of this compound with different nucleophiles, thereby predicting the selectivity of the reagent. While specific calculations for this molecule were not found in the searched literature, this remains a powerful theoretical approach to be applied.
Spectroscopic Property Predictions and Validation with Experimental Data
Computational chemistry is not only a tool for predicting reactivity but also for predicting spectroscopic properties. These theoretical predictions can be compared with experimental data to validate both the computational model and the experimental structural assignment.
A study by Medvedeva et al. provides experimental spectroscopic data for this compound. researchgate.net The reported infrared (IR) spectrum shows characteristic absorption bands at 860 and 1250 cm⁻¹ for the Si-Me groups, 1750 cm⁻¹ for the carbonyl (C=O) group, and 2170 cm⁻¹ for the carbon-carbon triple bond (C≡C). researchgate.net
Quantum chemical calculations can be used to compute the vibrational frequencies of a molecule. These calculated frequencies, after appropriate scaling to account for systematic errors in the computational methods, can be directly compared to the experimental IR spectrum. A good agreement between the calculated and experimental spectra provides strong evidence for the correctness of the molecular structure.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic interactions between molecules in various environments. nih.gov For this compound, MD simulations could provide critical insights into its behavior in solution and its interactions with other molecules or surfaces, which are fundamental to its reactivity and material properties.
MD simulations track the movement of atoms over time, governed by a force field that describes the potential energy of the system. nih.gov These simulations can reveal how the molecule interacts with solvent molecules, other solutes, or interfaces. For instance, MD studies on other acyl compounds have successfully characterized the interactions of acyl chains within lipid bilayers and their influence on membrane properties. nih.gov Similarly, simulations have been used to model the binding of chloride ions to various surfaces, which is relevant to the acyl chloride moiety. acs.org
Hypothetical Intermolecular Interaction Energies:
MD simulations could be employed to calculate the interaction energies between molecules of this compound or between the compound and various solvents. Such data would be invaluable for predicting solubility, aggregation behavior, and the initial stages of a chemical reaction. A hypothetical data table illustrating the types of insights that could be gained is presented below. This table is based on general principles of intermolecular forces, where polar solvents would interact strongly with the polar acyl chloride group and non-polar solvents with the trimethylsilyl (B98337) group.
Table 1: Hypothetical Interaction Energies of this compound with Solvents from MD Simulations
| Solvent | Predominant Interaction Type with Acyl Chloride Group | Predominant Interaction Type with Trimethylsilyl Group | Estimated Interaction Energy (kJ/mol) |
| Water | Hydrogen Bonding, Dipole-Dipole | Hydrophobic | -35 |
| Methanol | Hydrogen Bonding, Dipole-Dipole | van der Waals | -28 |
| Acetonitrile (B52724) | Dipole-Dipole | van der Waals | -20 |
| Hexane | van der Waals | van der Waals | -10 |
| Chloroform | Dipole-Dipole | van der Waals | -15 |
Note: These values are illustrative and represent the type of data that would be generated from MD simulations. The energies would be calculated by averaging over the simulation trajectory.
The simulations would likely reveal strong dipole-dipole interactions and the potential for hydrogen bonding with protic solvents at the acyl chloride end. The trimethylsilyl group, being non-polar and sterically bulky, would primarily engage in weaker van der Waals interactions. Understanding these intermolecular forces is a precursor to designing reaction conditions. mdpi.com
Design and Prediction of Novel Reactivity Pathways
Computational chemistry offers powerful tools for predicting the feasibility and outcomes of chemical reactions, moving beyond known reactivity to design novel synthetic routes. nih.gov For a bifunctional molecule like this compound, computational methods can explore the competitive reactivity of the acyl chloride and the silylated alkyne. nih.gov
The reactivity of acyl chlorides is well-established, typically proceeding through a nucleophilic addition-elimination mechanism. libretexts.orgsavemyexams.com A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, from which the chloride ion is expelled to form a new product. youtube.com Silylated alkynes also exhibit a rich and diverse reactivity, participating in reactions such as additions, cyclizations, and couplings. nih.govgelest.com
Computational Prediction of Reaction Pathways:
Density Functional Theory (DFT) is a common method used to calculate the energetics of reaction pathways, including the structures of reactants, transition states, and products. researchgate.net By mapping the potential energy surface, chemists can identify the most likely reaction mechanisms and predict reaction rates and selectivities. For this compound, DFT calculations could be used to compare different nucleophilic attacks or to explore reactions that engage both functional groups.
Table 2: Hypothetical Predicted Activation Energies for Novel Reactions of this compound
| Proposed Reaction | Reactant(s) | Predicted Mechanism | Computationally Predicted Activation Energy (kcal/mol) | Potential Product Class |
| Intramolecular Cyclization | Lewis Acid Catalyst | Friedel-Crafts-type acylation followed by cyclization | 25 | Silyl-substituted indenones |
| Tandem Addition-Cyclization | Diene | Diels-Alder with alkyne, followed by lactonization | 30 | Bicyclic lactones |
| Reductive Cross-Coupling | Organometallic Reagent | Oxidative addition, migratory insertion, reductive elimination | 22 | Substituted silyl-ketones |
| Nucleophilic Attack on Silicon | Strong Fluoride (B91410) Source | Pentacoordinate silicon intermediate | 18 | Acyl fluoride |
| [2+2] Cycloaddition with Alkene | Photochemical Conditions | Concerted or stepwise radical mechanism | 35 | Silyl-substituted cyclobutenones |
Note: This table presents hypothetical reaction pathways and activation energies that could be investigated using computational methods like DFT. The feasibility of these reactions would depend on the calculated energy barriers.
For example, a computational study could investigate a novel intramolecular cyclization catalyzed by a Lewis acid. The calculations would determine the energy barrier for the initial coordination of the Lewis acid to the carbonyl oxygen, the subsequent electrophilic attack of the activated acyl group onto an aromatic ring (if present in a larger molecular context), and the final ring-closing step.
Furthermore, computational tools can help in designing reactions by predicting the effect of different catalysts or reaction conditions. researchgate.net For instance, the choice of a specific transition metal catalyst could be guided by calculations that predict its ability to selectively activate either the alkyne or the acyl chloride moiety. Studies on related organosilicon compounds have shown that their reactivity can be significantly different from their carbon analogues, making computational insights particularly valuable. nih.govelsevier.com By exploring the potential energy surfaces of various proposed transformations, new and efficient synthetic routes to complex molecules from this compound can be rationally designed and prioritized for experimental validation.
Derivatization Strategies and Synthesis of Novel Compounds from 3 Trimethylsilyl Prop 2 Ynoyl Chloride
Synthesis of Substituted Silylalkynes and Their Reactivity Profiles
The most direct derivatization of 3-(trimethylsilyl)prop-2-ynoyl chloride involves its reaction with various nucleophiles to form a diverse range of substituted silylalkynes, primarily amides and hydrazides. researchgate.net The reaction is generally efficient and allows for the introduction of a wide variety of substituents, thereby tuning the properties of the resulting molecule.
Research has demonstrated the successful synthesis of numerous N-substituted 3-(trimethylsilyl)propynamides by reacting the in situ generated acid chloride with primary and secondary amines. researchgate.net This method has been shown to be highly efficient for producing a range of amides. researchgate.net For example, a one-pot procedure involving the treatment of 3-(trimethylsilyl)propynoic acid with oxalyl chloride, followed by the addition of an amine, yields the corresponding propynamides in good to excellent yields. researchgate.net
The reactivity of these synthesized N-substituted 3-(trimethylsilyl)propynamides is of significant interest. The trimethylsilyl (B98337) (TMS) group plays a crucial role; it acts as a protecting group for the terminal alkyne, preventing unwanted side reactions, and it influences the regioselectivity of addition reactions. mdpi.com Furthermore, the TMS group can be selectively removed under mild basic conditions to generate a terminal alkyne, which is a valuable functional group for further transformations such as copper-catalyzed allylation reactions. mdpi.com The reactivity of the propynamide warhead itself is highly correlated with the electronic effects of its substituents, which can be leveraged to fine-tune the molecule's properties for specific applications. nih.govnih.gov
Below is a table summarizing the synthesis of various substituted silylalkynes from this compound and their reported yields.
| Nucleophile/Amine | Resulting Product | Reported Yield (%) | Reference |
|---|---|---|---|
| Aniline | N-phenyl-3-(trimethylsilyl)prop-2-ynamide | 95 | researchgate.net |
| 4-Bromoaniline | N-(4-bromophenyl)-3-(trimethylsilyl)prop-2-ynamide | 96 | researchgate.net |
| Pyrrolidine | 1-[3-(trimethylsilyl)prop-2-ynoyl]pyrrolidine | 86 | mdpi.com |
| Ethanolamine (B43304) (1:2 ratio with acid chloride) | N-(2-hydroxyethyl)-3-(trimethylsilyl)propynamide | Mixture with byproducts | researchgate.net |
| 2-Amino-2-methyl-1-propanol (silyl-protected) | N-(1-hydroxy-2-methylpropan-2-yl)-3-(trimethylsilyl)propynamide | 80 | researchgate.net |
Creation of Complex Alkyne-Containing Molecules with Diverse Functionalities
The utility of this compound extends beyond simple acylation, serving as a key building block in the synthesis of more complex molecular architectures. The resulting silyl-functionalized propynamides are valuable intermediates for constructing heterocyclic compounds and other intricate structures. researchgate.net
One significant application is in cycloaddition reactions. nih.govyoutube.com The alkyne moiety, after suitable modification or deprotection, can participate in [3+2] cycloadditions to form five-membered heterocyclic rings like triazoles and isoxazoles. researchgate.netmdpi.com For instance, the derivatives of this compound can be used to synthesize various heterocyclic systems which are scaffolds of interest in medicinal chemistry and materials science. mdpi.comekb.eg The reaction of 3-trimethylsilyl-2-propynal, a related compound, with trimethylsilyl azide (B81097) leads to the formation of 4-trimethylsilyl-1H-1,2,3-triazole-5-carbaldehyde, showcasing the utility of the silylalkyne motif in constructing triazoles. researchgate.net
Furthermore, the reaction products of the acid chloride can undergo further transformations. For example, (Z)-3-(phenylselanyl)prop-2-enamides can be synthesized through the regio- and stereoselective addition of sodium benzeneselenolate to 3-(trimethylsilyl)prop-2-ynamides. bohrium.com These vinyl selenides are versatile intermediates for creating more complex molecules. mdpi.com
Exploration of Polyfunctionalized Derivatives for Specialized Applications
A key strategy in modern synthetic chemistry is the creation of polyfunctionalized molecules that contain multiple reactive sites. These molecules can be used in sequential or orthogonal chemical transformations to build complex structures. This compound is an excellent starting point for generating such derivatives.
By reacting the acid chloride with nucleophiles that contain additional functional groups, such as amino alcohols or amino acids, polyfunctionalized molecules can be synthesized in a single step. researchgate.netbohrium.com For example, the reaction with amino alcohols can lead to N-(hydroxyalkyl)propynamides. researchgate.net These products contain a hydroxyl group that can be used for further reactions, such as esterification or conversion into a leaving group, alongside the versatile silylalkyne functionality. However, reaction conditions must be carefully controlled. The reaction of unprotected ethanolamine with 3-(trimethylsilyl)propynoyl chloride can result in N,O-bisacylation, where both the amine and hydroxyl groups are acylated. researchgate.net Selective N-acylation can be achieved by using silyl-protected amino alcohols. researchgate.net
Similarly, reacting the acid chloride precursor with hydrazines produces hydrazides, which are precursors for various heterocyclic compounds like 1,3,4-oxadiazoles and 1,2,4-triazoles, known for their pharmacological activities. bohrium.comnih.gov The synthesis of previously inaccessible polyfunctional β-chloro-β-(trimethylsilyl)propenoic acid amides and hydrazides has been achieved through the amination of 3-chloro-3-(trimethylsilyl)prop-2-enoyl chloride, a derivative formed under certain conditions from 3-(trimethylsilyl)propynoic acid and thionyl chloride. researchgate.netbohrium.com These examples highlight the potential for creating molecules with multiple points of diversification for specialized applications in fields like medicinal chemistry.
Development of Libraries of Compounds for High-Throughput Screening in Academic Research
Combinatorial chemistry aims to rapidly generate large, diverse collections of compounds, known as chemical libraries, for high-throughput screening (HTS) to identify molecules with desired biological activities. nih.gov The robust and versatile reactivity of this compound makes it a suitable building block for the construction of such libraries.
The core principle involves reacting a common scaffold, in this case, the 3-(trimethylsilyl)propynoyl group, with a diverse set of reactants. Given that the acid chloride reacts efficiently with a broad range of nucleophiles (amines, alcohols, hydrazines, etc.), a large library of amides, esters, and hydrazides can be synthesized in parallel. researchgate.netnih.gov This process can be automated and performed in microplate formats, allowing for the rapid creation of thousands of distinct compounds. semanticscholar.org
Each compound in the library retains the silylalkyne moiety, which can serve as a handle for further diversification. For example, the library could be subjected to desilylation followed by a "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition, with a diverse set of azides. This two-step process dramatically increases the complexity and diversity of the final library. While specific large-scale library syntheses using this compound are not extensively documented in readily available literature, its chemical properties are highly amenable to the platforms used for generating libraries of small molecules for screening against various biological targets. stanford.edutargetmol.com The general strategy of using reactive acyl chlorides to build diverse libraries for HTS is a well-established practice in drug discovery. ku.edu
Future Research Directions and Emerging Perspectives for 3 Trimethylsilyl Prop 2 Ynoyl Chloride
Green Chemistry Approaches to its Synthesis and Application
The current synthesis of 3-(trimethylsilyl)prop-2-ynoyl chloride often involves reagents like thionyl chloride or oxalyl chloride. researchgate.netresearchgate.net While effective, these reagents generate stoichiometric amounts of corrosive byproducts, such as sulfur dioxide and hydrochloric acid or carbon monoxide, carbon dioxide, and hydrochloric acid, respectively. Future research will likely focus on developing greener synthetic routes that minimize waste and improve atom economy.
Potential Green Synthesis Strategies:
Catalytic Acylation: Investigating catalytic methods to convert 3-(trimethylsilyl)prop-2-ynoic acid directly to the acyl chloride would be a significant advancement. This could involve novel catalysts that operate under milder conditions and with higher efficiency, reducing the need for harsh stoichiometric reagents.
Alternative Activating Agents: Exploring the use of more environmentally benign activating agents could provide a sustainable alternative to traditional chlorinating agents.
Solvent Selection: A shift towards greener solvents or even solvent-free reaction conditions would further enhance the environmental profile of its synthesis. Research indicates that the choice of solvent and reaction conditions can significantly influence the product distribution between this compound and its isomer, (E/Z)-3-chloro-3-(trimethylsilyl)propenoyl chloride. researchgate.net
| Reagent | Byproducts | Green Chemistry Considerations |
| Thionyl Chloride | SO2, HCl | Corrosive and toxic byproducts |
| Oxalyl Chloride | CO, CO2, HCl | Toxic gaseous byproducts |
Catalytic Asymmetric Transformations Utilizing the Compound
The development of catalytic asymmetric reactions is a cornerstone of modern organic synthesis. While the direct involvement of this compound in such transformations is an emerging area, its structure suggests significant potential. The alkyne functionality is a prime target for asymmetric additions, and the acyl chloride can participate in a variety of stereoselective reactions.
Future research could focus on:
Asymmetric Conjugate Additions: Developing chiral catalysts (e.g., based on copper, rhodium, or organocatalysts) to promote the enantioselective addition of nucleophiles to the alkyne of a derivative of this compound.
Kinetic Resolution: Employing chiral catalysts to selectively react with one enantiomer of a racemic substrate, leaving the other enantiomer enriched.
Desymmetrization Reactions: Reacting this compound with prochiral or meso compounds in the presence of a chiral catalyst to generate chiral products with high enantiomeric excess.
The bulky trimethylsilyl (B98337) group could play a crucial role in these transformations by influencing the stereochemical outcome of the reaction through steric hindrance, thereby enhancing the selectivity of the chiral catalyst.
Integration into Flow Chemistry and Microreactor Technologies
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The integration of the synthesis and application of this compound into flow systems represents a promising research direction.
Potential Advantages of Flow Chemistry:
Enhanced Safety: The generation and immediate use of the often-reactive this compound in a continuous flow system would minimize the risks associated with its storage and handling.
Improved Reaction Control: Microreactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. researchgate.net
Facilitated Multi-step Syntheses: Complex molecules can be synthesized in a continuous, multi-step process by connecting several microreactors in series, each performing a different transformation. This would be particularly advantageous for preparing derivatives of this compound.
Research in this area would involve the design of suitable microreactor setups, the optimization of reaction conditions in a flow environment, and the development of in-line purification and analysis techniques.
Exploration of its Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of non-covalent interactions and the formation of large, well-defined structures through self-assembly. nih.govnih.gov The unique structural features of this compound make it an intriguing candidate for the construction of novel supramolecular architectures.
The alkyne moiety can participate in various non-covalent interactions, including π-π stacking and hydrogen bonding (after conversion to a derivative). The trimethylsilyl group, while primarily known for its steric bulk and electronic effects, can also influence molecular packing and self-assembly processes.
Potential Supramolecular Applications:
Building Block for Molecular Cages and Macrocycles: The linear, rigid structure of the propargyl core could be exploited in the synthesis of complex macrocyclic and cage-like molecules through dynamic covalent chemistry or metalloid-directed self-assembly. nsf.gov
Formation of Gels and Liquid Crystals: Derivatives of this compound could be designed to self-assemble into extended networks, leading to the formation of soft materials like organogels or liquid crystals.
Host-Guest Chemistry: The incorporation of this unit into larger host molecules could create cavities with unique electronic and steric properties, enabling the selective binding of guest molecules.
Future work will involve synthesizing various derivatives of this compound and studying their self-assembly behavior in different environments.
Opportunities in Data-Driven and AI-Assisted Synthetic Design
The fields of data science and artificial intelligence (AI) are beginning to revolutionize chemical research. bohrium.com For a compound like this compound, these computational tools offer exciting possibilities for accelerating discovery and innovation.
Predictive Modeling: Machine learning algorithms could be trained on existing reaction data to predict the outcomes of new reactions involving this compound, including yields, stereoselectivity, and the formation of byproducts. bohrium.com This would allow researchers to prioritize experiments with the highest probability of success.
De Novo Design: Generative models could be used to design novel molecules incorporating the 3-(trimethylsilyl)prop-2-ynoyl moiety with desired properties for specific applications, such as pharmaceuticals, materials science, or agrochemicals.
Reaction Optimization: AI-driven platforms can efficiently explore vast parameter spaces to identify the optimal conditions for a given chemical transformation, surpassing the capabilities of traditional one-variable-at-a-time optimization.
The successful implementation of these data-driven approaches will require the generation of high-quality, standardized datasets for reactions involving this compound and its derivatives.
| Research Area | Key Focus | Potential Impact |
| Green Chemistry | Catalytic synthesis, benign reagents | Reduced environmental footprint |
| Asymmetric Catalysis | Enantioselective transformations | Access to chiral building blocks |
| Flow Chemistry | Continuous manufacturing, enhanced safety | Safer, more efficient synthesis |
| Supramolecular Chemistry | Self-assembly, functional materials | Novel materials with tailored properties |
| AI-Assisted Design | Predictive modeling, de novo design | Accelerated discovery and optimization |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(trimethylsilyl)prop-2-ynoyl chloride, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via reaction of 3-(trimethylsilyl)propiolic acid with thionyl chloride (SOCl₂) in dichloromethane under reflux. For example, analogous procedures for acryloyl chlorides involve heating the carboxylic acid with excess SOCl₂ for 3 hours, followed by solvent removal under vacuum .
- Key Considerations : Monitor reaction progress via TLC or IR spectroscopy (disappearance of -OH and -COOH stretches). Excess SOCl₂ ensures complete conversion, but residual SOCl₂ must be thoroughly removed under vacuum to avoid side reactions .
Q. How can researchers characterize this compound using spectroscopic and analytical techniques?
- Methodology :
- NMR : Look for characteristic signals: δ ~0.2 ppm (Si(CH₃)₃), δ 2.8–3.5 ppm (alkynyl proton), and carbonyl carbon at δ ~150–160 ppm in ¹³C NMR.
- IR : Strong C≡C stretch (~2100 cm⁻¹) and C=O stretch (~1750 cm⁻¹).
- Elemental Analysis : Compare calculated vs. experimental C/H/Si ratios (e.g., C: ~51.3%, H: ~7.2% for C₆H₉ClOSi) .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use PPE (gloves, goggles, fume hood) due to its corrosive and moisture-sensitive nature. Store under inert gas (N₂/Ar) to prevent hydrolysis. Follow EU safety guidelines (e.g., REACH Regulation 1907/2006) for waste disposal and spill management .
Advanced Research Questions
Q. How does the trimethylsilyl group influence the reactivity of the propioloyl chloride moiety in cross-coupling or cycloaddition reactions?
- Methodology : The electron-withdrawing effect of the Cl and carbonyl groups activates the triple bond for nucleophilic attack, while the Si(CH₃)₃ group stabilizes intermediates via β-silicon effects. For example, rhodium-catalyzed autoxidation of silylated alkenes yields regioselective products, suggesting similar control in propioloyl systems .
- Data Analysis : Compare reaction rates or regioselectivity with non-silylated analogs (e.g., propioloyl chloride) using kinetic studies or DFT calculations.
Q. What competing reaction pathways occur during functionalization of this compound, and how can they be suppressed?
- Methodology : Hydrolysis of the acyl chloride group is a major side reaction. Use anhydrous solvents (e.g., THF, DCM) and avoid protic reagents. For example, thionyl chloride-mediated reactions in non-polar solvents reduce undesired redox processes observed in phenolic systems .
- Case Study : In oxidative conditions, monitor for dimerization or quinone formation via GC-MS or HPLC .
Q. Can this compound serve as a precursor for silicon-containing polymers or dendrimers?
- Methodology : Explore step-growth polymerization via nucleophilic acyl substitution (e.g., with diols or diamines). For example, Diels-Alder trapping of silylated furans (as in ) demonstrates compatibility with strained dienes .
- Characterization : Use GPC for molecular weight distribution and TGA/DSC to assess thermal stability influenced by Si-C bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
